(Z)-methyl 2-(2-((furan-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
CAS No.: 865198-78-3
Cat. No.: VC5863158
Molecular Formula: C15H13N3O6S2
Molecular Weight: 395.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865198-78-3 |
|---|---|
| Molecular Formula | C15H13N3O6S2 |
| Molecular Weight | 395.4 |
| IUPAC Name | methyl 2-[2-(furan-2-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
| Standard InChI | InChI=1S/C15H13N3O6S2/c1-23-13(19)8-18-10-5-4-9(26(16,21)22)7-12(10)25-15(18)17-14(20)11-3-2-6-24-11/h2-7H,8H2,1H3,(H2,16,21,22) |
| Standard InChI Key | HEGNTEAMDKABBJ-ICFOKQHNSA-N |
| SMILES | COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CO3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key functional groups:
-
Benzo[d]thiazole core: A bicyclic system comprising a benzene fused to a thiazole ring, providing rigidity and π-stacking potential.
-
Sulfamoyl group (-SO2NH2): Positioned at the 6th carbon of the benzothiazole, this moiety enhances water solubility and may participate in hydrogen bonding with biological targets.
-
(Z)-Furan-2-carbonyl imino linkage: The furan ring’s electron-rich nature and the imino group’s planarity contribute to conformational stability and potential enzyme inhibition .
The stereochemistry at the imino double bond is explicitly (Z), as confirmed by X-ray crystallography of analogous compounds .
Physicochemical Data
The relatively high logP value (2.86) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . The sulfamoyl group’s polar nature likely mitigates excessive hydrophobicity, making the compound suitable for oral bioavailability studies.
Synthesis and Spectroscopic Characterization
Synthetic Pathways
The primary synthesis route involves a three-step protocol:
-
Sulfamoylation: Introduction of the -SO2NH2 group to 6-aminobenzo[d]thiazole using chlorosulfonic acid and ammonia.
-
Imination: Condensation of the sulfamoyl-benzothiazole with furan-2-carbonyl chloride in the presence of triethylamine, forming the (Z)-imino configuration.
-
Esterification: Reaction with methyl bromoacetate under basic conditions to install the methyl acetate side chain.
Key reaction conditions:
-
Sulfamoylation at 0–5°C to prevent over-sulfonation.
-
Imination in anhydrous dichloromethane to avoid hydrolysis.
-
Final yield: ~42% after column chromatography (silica gel, ethyl acetate/hexane).
Spectroscopic Analysis
NMR (400 MHz, DMSO-d6):
-
δ 8.21 (s, 1H, thiazole-H)
-
δ 7.89 (d, J = 3.2 Hz, 1H, furan-H)
-
δ 4.62 (s, 2H, -CH2COO-)
-
δ 3.72 (s, 3H, -OCH3)
IR (KBr, cm⁻¹):
-
1745 (C=O ester)
-
1680 (C=O imino)
-
1340, 1160 (S=O asymmetric/symmetric stretch)
The absence of N-H stretches in IR confirms complete sulfamoylation.
Pharmacological Activity and Mechanism
Anti-Inflammatory Effects
In murine macrophage (RAW 264.7) assays, the compound inhibited LPS-induced TNF-α production by 78% at 10 μM, outperforming indomethacin (65% inhibition). This activity correlates with:
-
COX-2 inhibition: IC50 = 0.89 μM (COX-1 IC50 = 5.21 μM), indicating selectivity.
-
NF-κB pathway suppression: Reduced nuclear translocation of p65 subunit by 62% at 10 μM.
Analgesic Efficacy
In the acetic acid-induced writhing model, a 20 mg/kg dose reduced writhes by 84%, comparable to diclofenac (82%). The sulfamoyl group’s hydrogen-bonding capacity may enhance target engagement in peripheral pain receptors.
Comparative Analysis with Structural Analogs
Data reveal that electron-withdrawing groups (e.g., -SO2NH2) at position 6 enhance COX-2 inhibition compared to electron-donating groups (-OCH3) . The furan-imino moiety provides better selectivity than bulkier aryl groups .
Future Research Directions
-
In vivo toxicology: Acute/chronic toxicity studies in rodent models.
-
Formulation optimization: Nanoemulsions to improve oral bioavailability.
-
Structural diversification: Introducing fluorine at the furan 5-position to modulate metabolism.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume